molecular formula C17H23N3O5 B13853600 Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate

Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate

Cat. No.: B13853600
M. Wt: 349.4 g/mol
InChI Key: OTMHMZKKVGPDBI-UHFFFAOYSA-N
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Description

Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a prop-2-enyl group and a 3,4-dimethoxyphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxyphenyl isocyanate with piperazine-1-carboxylate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with prop-2-enyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-enyl group using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate is unique due to its combination of a piperazine ring with a prop-2-enyl group and a 3,4-dimethoxyphenyl carbamoyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H23N3O5

Molecular Weight

349.4 g/mol

IUPAC Name

prop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H23N3O5/c1-4-11-25-17(22)20-9-7-19(8-10-20)16(21)18-13-5-6-14(23-2)15(12-13)24-3/h4-6,12H,1,7-11H2,2-3H3,(H,18,21)

InChI Key

OTMHMZKKVGPDBI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC=C)OC

Origin of Product

United States

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